

Filgotinib pharmacokinetics metabolism active metabolite GS-829845

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Compound Focus: Filgotinib

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Drug Overview and Basic Properties

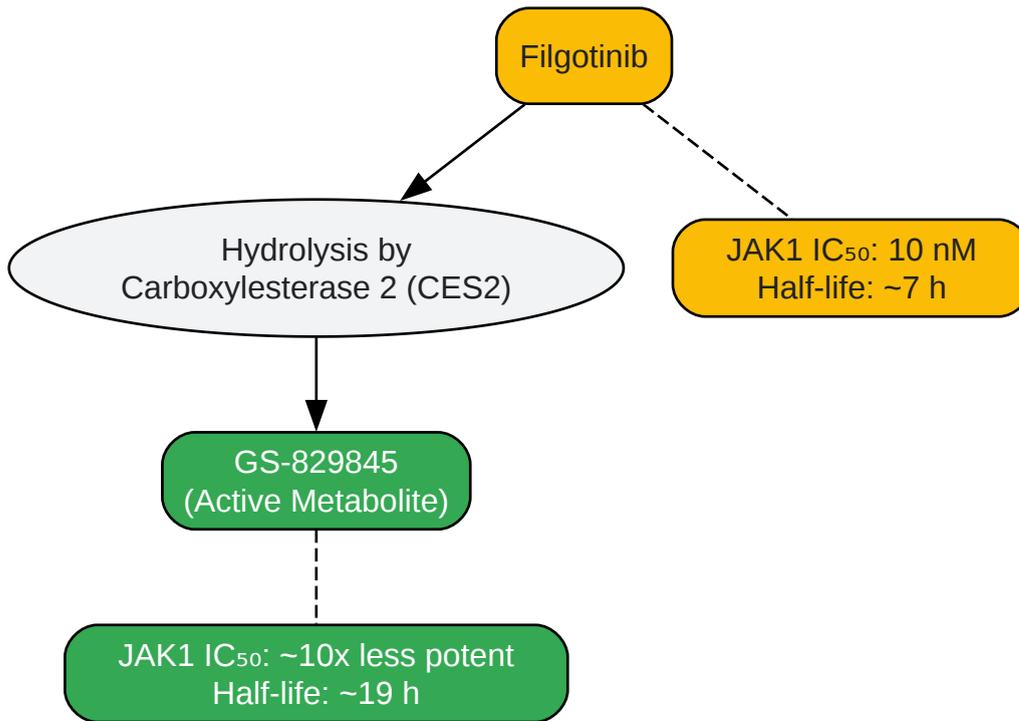
Filgotinib (GS-6034, Jyseleca) is an oral, small-molecule, adenosine triphosphate-competitive, and reversible inhibitor of the Janus kinase (JAK) family, developed for treating rheumatoid arthritis (RA) and ulcerative colitis [1] [2] [3]. It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability and low solubility [1] [4].

Its core mechanism of action is the **preferential inhibition of JAK1**. In biochemical assays, **filgotinib** demonstrated a half-maximal inhibitory concentration (IC_{50}) of 10 nM for JAK1, showing a selectivity of >30-fold over JAK2 (IC_{50} = 28 nM), and even greater selectivity over JAK3 (IC_{50} = 810 nM) and TYK2 (IC_{50} = 116 nM) [1] [3]. This selectivity is intended to improve the therapeutic profile by minimizing off-target effects associated with JAK2 and JAK3 inhibition [2].

Metabolic Pathway and Active Metabolite

Filgotinib's metabolism is primarily non-oxidative and is not dependent on the cytochrome P450 system. The key metabolic pathway is hydrolysis mediated by **carboxylesterase (CES) enzymes**, with the **CES2 isoform playing the predominant role** [1] [2]. CES1 contributes to a lesser extent but can partially compensate if CES2 is saturated [2].

This hydrolysis results in the cleavage of the cyclopropanecarboxamide group and the formation of its major, circulating active metabolite, **GS-829845** [5] [6]. The following diagram illustrates the metabolic pathway and the key properties of the resulting compounds:



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Diagram: **Filgotinib** is metabolized to GS-829845 by CES2, resulting in different potency and half-life profiles.

Quantitative Pharmacokinetic Parameters

Systemic exposures of **filgotinib** and GS-829845 increase dose-proportionally over the 50 mg to 200 mg once-daily dose range [1]. The metabolite exhibits significantly higher systemic exposure compared to the parent drug.

Table 1: Key Pharmacokinetic Parameters of Filgotinib and GS-829845 After a Single Oral Dose in Healthy Subjects [1]

Parameter	Filgotinib (200 mg)	GS-829845 (Metabolite)
C _{max}	1.16 µg/mL (CV% 24.3)	2.29 µg/mL (CV% 18.7)
T _{max} (h)	3.00 (Range: 1.00–3.00)	5.00 (Range: 3.00–8.00)
AUC _∞ (µg·h/mL)	4.84 (CV% 12.3)	63.8 (CV% 22.2)
Apparent Terminal t _{1/2} (h)	5.68 (CV% 39.6)	20.0 (CV% 19.6)
Time to Steady State	Day 2	Day 4
Protein Binding	55–59%	39–44%

AUC_∞: Area under the plasma concentration–time curve from time zero to infinity; C_{max}: Maximum (peak) plasma concentration; CV%: Coefficient of Variation; T_{max}: Time to reach C_{max}.

Table 2: Comparative Pharmacological Profile [5] [1] [6]

Property	Filgotinib	GS-829845
JAK1 Selectivity Profile	Preferential inhibitor	Similar preferential profile
Relative Potency (in vitro)	1x (Reference)	Approximately 10-fold less potent
Relative Systemic Exposure	1x (Reference)	16- to 20-fold higher
Primary Route of Elimination	Renal (as metabolites)	Renal
Impact of Food (on C _{max})	Slight decrease (11-20%)	Not clinically relevant

Key Experimental Methodologies

The data presented in this profile were derived using well-validated and standard technical protocols.

Table 3: Overview of Key Experimental Methods in Filgotinib Research

Aspect Analyzed	Experimental Method	Protocol Summary
Bioanalytical Quantification	Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)	Simultaneous validated assay for measuring plasma concentrations of filgotinib and GS-829845 [1] [4].
JAK1 Pharmacodynamics (PD)	Fluorescence-Activated Cell Sorting (FACS)	Measurement of STAT1 phosphorylation (pSTAT1) in human whole blood stimulated with interleukin-6 (IL-6) to assess JAK1 inhibition [1] [4].
JAK2 Selectivity Assessment	FACS	Measurement of STAT5 phosphorylation (pSTAT5) to confirm functional selectivity over JAK2-dependent pathways [1] [4].
Population PK (PopPK) Analysis	Nonlinear Mixed-Effects Modeling (NONMEM)	Development of a population PK model using data from Phase 1, 2, and 3 studies to derive individual PK parameters for exposure-response analyses [5].
Exposure-Response (E-R) Analysis	Nonlinear Logistic Regression	Efficacy endpoints (ACR20/50/70) were modeled against the "effective AUC" (AUC _{eff}), a combined exposure metric for filgotinib and its metabolite [5] [7].

Clinical Implications and Conclusion

The unique pharmacokinetic profile of **filgotinib** and its metabolite has direct clinical and developmental significance:

- **Contribution to Overall Efficacy:** The high systemic exposure of GS-829845 compensates for its lower in vitro potency, making it a significant contributor to the overall pharmacodynamic effect [6] [3]. Pharmacokinetic-pharmacodynamic (PK/PD) modeling supports that the combined activity of parent and metabolite drives the therapeutic effect [6].
- **Dose Rationalization:** Exposure-response analyses from Phase 2 and 3 trials confirmed a positive exposure-efficacy relationship, with the 200 mg once-daily dose achieving exposures on the plateau of the response curve. Furthermore, no relationship was found between **filgotinib** or metabolite

exposure and common safety endpoints, supporting the 200 mg once-daily dose for commercialization [5] [7].

- **Low Drug-Drug Interaction (DDI) Potential:** As metabolism is primarily via carboxylesterases and not CYP450 enzymes, **filgotinib** has a low potential for clinically significant drug interactions with commonly co-administered medications like methotrexate, statins, or oral contraceptives [1] [2].
- **Minimal Impact of Intrinsic Factors:** Age, sex, race, mild renal impairment, and mild-to-moderate hepatic impairment have no or minimal clinically relevant impact on **filgotinib** pharmacokinetics, thus not requiring dose adjustment in these populations [1].

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